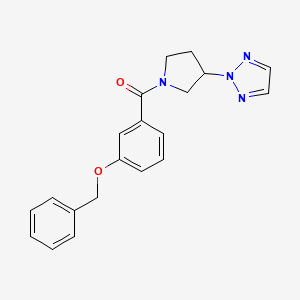

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-(benzyloxy)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

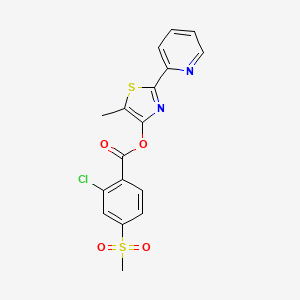

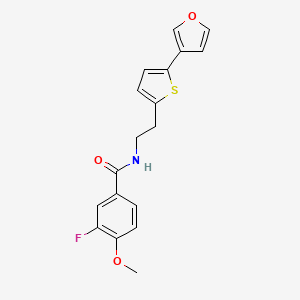

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-(benzyloxy)phenyl)methanone is a complex organic molecule. It has a molecular formula of C15H18N4OS . The molecule consists of a pyrrolidinyl group linked to a phenyl group via a methanone bridge. The phenyl group is substituted with a benzyloxy group, and the pyrrolidinyl group is substituted with a 2H-1,2,3-triazol-2-yl group .

Synthesis Analysis

The synthesis of similar triazole compounds often involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click” reaction . This reaction is highly selective and efficient, making it a popular choice for the synthesis of triazole derivatives .Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. The 2H-1,2,3-triazol-2-yl group is a five-membered ring containing two nitrogen atoms and one nitrogen in the 2-position . The pyrrolidin-1-yl group is a five-membered ring containing one nitrogen atom . The phenyl group is a six-membered aromatic ring, and the benzyloxy group is a benzyl group attached to an oxygen atom .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the triazole and pyrrolidine rings, as well as the benzyloxy and methanone groups. The triazole ring can participate in various reactions such as N-arylation . The pyrrolidine ring can undergo reactions at the nitrogen atom or at the carbon atoms of the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 302.4 g/mol . The compound has a topological polar surface area of 76.3 Ų, indicating its polarity . It has a complexity of 343, suggesting a relatively complex structure .Applications De Recherche Scientifique

Anticancer Research

2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole: has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Triazole derivatives are known for their anticancer properties, and this compound could be explored for its efficacy against various cancer cell lines .

Antifungal Activity

This compound has been evaluated for its antifungal properties. Triazole derivatives are commonly used in antifungal treatments, and the unique structure of this compound may offer enhanced activity against resistant fungal strains . Research in this area focuses on determining the minimum inhibitory concentrations (MICs) and understanding the mechanism of action.

Antibacterial Applications

The antibacterial potential of 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole is another area of interest. Triazole compounds have been studied for their ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes. This compound could be tested against various bacterial pathogens to assess its effectiveness .

Enzyme Inhibition Studies

This compound can be used in enzyme inhibition studies, particularly targeting enzymes that play crucial roles in metabolic pathways. By inhibiting these enzymes, the compound could help in understanding disease mechanisms and developing new therapeutic strategies .

Drug Delivery Systems

The unique chemical structure of 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole makes it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility, stability, and bioavailability of therapeutic agents . Research in this field focuses on developing novel drug delivery mechanisms using this compound.

Neuroprotective Agents

Research has indicated that triazole derivatives may have neuroprotective properties. This compound could be explored for its potential to protect neurons from oxidative stress and other neurotoxic conditions. Studies would involve in vitro and in vivo models to assess its efficacy in neuroprotection .

Anti-inflammatory Research

The anti-inflammatory properties of 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole are another promising area of research. Triazole derivatives have been shown to inhibit inflammatory pathways, and this compound could be tested for its ability to reduce inflammation in various models .

Photodynamic Therapy

This compound could be investigated for use in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The triazole moiety can be modified to enhance its photophysical properties, making it a potential candidate for PDT applications .

These applications highlight the versatility and potential of 2-{1-[3-(benzyloxy)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole in various fields of scientific research. Each area offers unique opportunities for further exploration and development.

Orientations Futures

The future directions for research on this compound could involve further exploration of its biological activities. Given the known antifungal activity of triazole derivatives , this compound could be investigated for potential antifungal applications. Additionally, the compound’s potential to inhibit metabolic enzymes suggests that it could be explored as a therapeutic agent for various diseases.

Propriétés

IUPAC Name |

(3-phenylmethoxyphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-20(23-12-9-18(14-23)24-21-10-11-22-24)17-7-4-8-19(13-17)26-15-16-5-2-1-3-6-16/h1-8,10-11,13,18H,9,12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXWBLFKORODAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/no-structure.png)

![N-(4-chlorophenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2673630.png)

![3,5-dimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2673639.png)

![2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2673642.png)